Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride
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Description
Chloro[(R)-(+)-5,5'-bis(diphenylphosphino)-4,4'-BI-1,3-benzodioxole](P-cymene)ruthenium(II) chloride is a useful research compound. Its molecular formula is C48H42Cl2O4P2Ru and its molecular weight is 916.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that ruthenium complexes often target various biochemical processes, particularly those involving redox reactions .
Mode of Action
It is known that ruthenium complexes can interact with their targets through various mechanisms, such as redox reactions, ligand exchange, and coordination to biological molecules .
Biochemical Pathways
Ruthenium complexes are often involved in catalytic processes, suggesting that they may influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of ruthenium complexes can be influenced by factors such as their charge, lipophilicity, and the nature of their ligands .
Result of Action
Ruthenium complexes are known to have diverse effects at the molecular and cellular level, depending on their structure and the nature of their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chloro®-(+)-5,5’-bis(diphenylphosphino)-4,4’-BI-1,3-benzodioxoleruthenium(II) chloride. Factors such as temperature, pH, and the presence of other chemical species can affect the compound’s stability and reactivity .
Properties
CAS No. |
944451-28-9 |
---|---|
Molecular Formula |
C48H42Cl2O4P2Ru |
Molecular Weight |
916.8 g/mol |
IUPAC Name |
chlororuthenium(1+);[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C38H28O4P2.C10H14.2ClH.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;1-8(2)10-6-4-9(3)5-7-10;;;/h1-24H,25-26H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
HZLSGDCLBWZKRB-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
solubility |
not available |
Origin of Product |
United States |
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